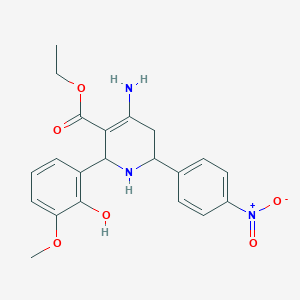
Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-amino-2-(2-hydroxy-3-methoxy-phenyl)-6-(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, and potential therapeutic applications based on current research findings.
Structural Overview
The molecular formula of this compound is C21H23N3O6, with a molecular weight of approximately 413.4 g/mol. The compound features a tetrahydropyridine core with various functional groups that may influence its biological activity, including an amino group, hydroxyl group, methoxy group, and nitro group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions which may vary based on the starting materials and desired purity levels. The synthetic pathways can be optimized to yield derivatives with potentially enhanced biological activities.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-amino-6-(4-cyanophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Contains cyanophenyl instead of nitrophenyl | Potential anticancer properties |
| Ethyl 2-(2-amino-3-cyano)-1,2,5,6-tetrahydropyridine | Similar tetrahydropyridine core | Antimicrobial activity |
| Ethyl 4-amino-1-(phenethyl)-tetrahydropyridine | Different substituents on the tetrahydropyridine | Neuroprotective effects |
Neuroprotective Effects
The compound's unique combination of functional groups suggests potential neuroprotective effects. Studies have shown that similar tetrahydropyridine derivatives can interact with neurotransmitter systems and may offer therapeutic benefits for neurodegenerative disorders .
Antimicrobial Activity
In vitro studies are necessary to confirm specific antimicrobial activities against various pathogens. Compounds in this class have been noted for their ability to inhibit bacterial growth and could serve as leads for developing new antibiotics .
Understanding the mechanism by which this compound exerts its biological effects is crucial. Interaction studies with biological macromolecules are essential for elucidating how this compound interacts with targets such as enzymes and receptors involved in disease processes.
Case Studies
Several case studies have highlighted the efficacy of related compounds in preclinical models:
- Cytotoxicity Assays : A study demonstrated that derivatives of tetrahydropyridine showed IC50 values in the low micromolar range against various cancer cell lines .
- Neuroprotection : Another investigation into related compounds revealed significant neuroprotective properties in models of oxidative stress-induced neuronal damage .
Properties
CAS No. |
59623-98-2 |
|---|---|
Molecular Formula |
C21H23N3O6 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
ethyl 4-amino-6-(2-hydroxy-3-methoxyphenyl)-2-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H23N3O6/c1-3-30-21(26)18-15(22)11-16(12-7-9-13(10-8-12)24(27)28)23-19(18)14-5-4-6-17(29-2)20(14)25/h4-10,16,19,23,25H,3,11,22H2,1-2H3 |
InChI Key |
MNCMUSWHJIXNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(NC1C2=C(C(=CC=C2)OC)O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















